molecular formula C11H11N3OS B12988999 N-Hydroxy-2-(4-phenyl-thiazol-2-yl)-acetamidine

N-Hydroxy-2-(4-phenyl-thiazol-2-yl)-acetamidine

Cat. No.: B12988999
M. Wt: 233.29 g/mol
InChI Key: AGYSEFSWWGRKEB-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(4-phenyl-thiazol-2-yl)-acetamidine is a compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(4-phenyl-thiazol-2-yl)-acetamidine typically involves the reaction of 2-aminothiazole with phenyl isothiocyanate to form 2-(4-phenyl-thiazol-2-yl)-acetamidine. This intermediate is then hydroxylated using hydroxylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(4-phenyl-thiazol-2-yl)-acetamidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

N-Hydroxy-2-(4-phenyl-thiazol-2-yl)-acetamidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(4-phenyl-thiazol-2-yl)-acetamidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

N-Hydroxy-2-(4-phenyl-thiazol-2-yl)-acetamidine is unique due to its hydroxyl group, which can enhance its biological activity and solubility. This makes it a valuable compound for various scientific and industrial applications .

Biological Activity

N-Hydroxy-2-(4-phenyl-thiazol-2-yl)-acetamidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The thiazole ring structure is known for its diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be illustrated as follows:

N Hydroxy 2 4 phenyl thiazol 2 yl acetamidine\text{N Hydroxy 2 4 phenyl thiazol 2 yl acetamidine}

This compound features a thiazole ring substituted with a phenyl group and an acetamidine moiety, which may contribute to its biological efficacy.

Anticancer Activity

Research indicates that compounds containing thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells and inhibit cell migration.

  • Mechanism of Action :
    • Cell Cycle Arrest : Compounds with similar structures have been observed to induce G2/M phase arrest in cancer cells, effectively halting their proliferation. For example, a derivative demonstrated a decrease in G2/M phase cells from 62.45% to 55.05% upon treatment with 10 μM concentration .
    • Apoptosis Induction : Flow cytometry studies revealed that treatment with certain thiazole derivatives increased the percentage of early apoptotic cells significantly, indicating a potential mechanism for their anticancer effects .
CompoundIC50 (μM)Cancer Cell LineMechanism
This compoundTBDTBDTBD
Compound 27 (similar structure)0.62 ± 0.34HepG2G2/M arrest, apoptosis

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has also been explored extensively. This compound is hypothesized to possess antibacterial and antifungal properties based on the activities seen in similar compounds.

  • Antibacterial Activity :
    • Thiazole derivatives have shown variable activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 100–400 μg/mL against various bacterial strains .
CompoundMIC (μg/mL)Bacterial Strain
This compoundTBDTBD
Compound 1b (related structure)100E. faecalis
  • Antifungal Activity :
    • Some thiazole derivatives demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values indicating moderate efficacy compared to standard antifungal agents .

Case Studies

Several studies have highlighted the potential of thiazole-based compounds in clinical settings:

  • Study on HepG2 Cells :
    • A derivative structurally related to this compound was tested on HepG2 liver cancer cells, showing potent cytotoxicity and induction of apoptosis at low concentrations .
  • Antimicrobial Screening :
    • Various thiazole derivatives were screened for antimicrobial activity, revealing that modifications at specific positions on the thiazole ring could enhance effectiveness against bacterial and fungal pathogens .

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

N'-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)ethanimidamide

InChI

InChI=1S/C11H11N3OS/c12-10(14-15)6-11-13-9(7-16-11)8-4-2-1-3-5-8/h1-5,7,15H,6H2,(H2,12,14)

InChI Key

AGYSEFSWWGRKEB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C/C(=N/O)/N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CC(=NO)N

Origin of Product

United States

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